BDP TMR maleimide
Description
Overview of Fluorescent Probes in Modern Biomedical Research
Fluorescent probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence. This unique capability has made them indispensable tools in modern biomedical research. acs.org They serve as highly sensitive reporters, allowing scientists to visualize and quantify biological molecules, structures, and processes within the complex environment of living cells and tissues. encyclopedia.pub By attaching these fluorescent "tags" to specific targets, such as proteins, nucleic acids, or lipids, researchers can track their location, concentration, and dynamic interactions in real time. encyclopedia.pub This has revolutionized fields like cell biology, neuroscience, and drug discovery, enabling studies of everything from protein-protein interactions and enzyme activity to cellular trafficking and the progression of disease at the molecular level. nih.gov
Evolution and Significance of Boron-Dipyrromethene (BODIPY) Fluorophores in Chemical Biology
Furthermore, BODIPY dyes exhibit remarkable photostability, meaning they resist fading or chemical degradation upon prolonged light exposure, which is crucial for long-term imaging experiments. nih.govaxispharm.com They are also relatively insensitive to the polarity and pH of their surrounding environment, ensuring a more stable and predictable fluorescent signal under various physiological conditions. acs.orgwikipedia.orgrndsystems.com The versatility of the BODIPY core structure allows for extensive chemical modification, enabling the synthesis of a vast library of probes with tailored absorption and emission spectra, spanning from the visible to the near-infrared range. nih.govmdpi.com This synthetic accessibility and tunable nature have solidified their significance in a wide array of applications, including bioimaging, sensing, and flow cytometry. nih.govfrontiersin.org
Specificity of the Tetramethylrhodamine (B1193902) (TMR) Chromophore in BDP TMR Maleimide (B117702)
The designation "TMR" in BDP TMR maleimide indicates that the dye's spectral characteristics are engineered to be analogous to those of a well-known orange-red fluorescent dye, Tetramethylrhodamine (TAMRA). lumiprobe.combroadpharm.comlumiprobe.com Rather than containing a TMR molecule itself, the BDP core has been chemically modified to absorb and emit light in the same spectral region as TAMRA. lumiprobe.combroadpharm.com This makes BDP TMR a direct spectral replacement or alternative, allowing researchers to use it with existing microscope filter sets and instrumentation optimized for TAMRA. lumiprobe.comlumiprobe.com BDP TMR emits a bright, orange-red fluorescence, typically with an absorption maximum around 542-545 nm and an emission maximum near 570-574 nm. axispharm.comlumiprobe.comantibodies.com It combines the desirable spectral properties of the rhodamine class with the superior photostability and high quantum yield characteristic of the BODIPY platform. axispharm.comrndsystems.com
Role of the Maleimide Moiety in Bioconjugation Chemistry
The maleimide group is a key functional component that enables BDP TMR to be chemically attached to other molecules, a process called bioconjugation. broadpharm.combiotium.com Maleimides are electrophilic compounds that exhibit high reactivity and selectivity towards sulfhydryl (also known as thiol) groups. windows.netlumiprobe.combiosyn.com In biological systems, the primary targets for this reaction are the thiol side chains of cysteine residues found in proteins and peptides. lumiprobe.combiosyn.com
The reaction, a Michael addition, forms a stable thioether bond, securely linking the fluorescent BDP TMR dye to the target protein. biotium.combiosyn.com This conjugation is highly efficient and specific within a pH range of approximately 6.5 to 7.5. broadpharm.comatto-tec.com At this near-neutral pH, the reaction with thiols is favored, while side reactions with other nucleophilic groups like amines are minimized. biotium.comatto-tec.com This specificity makes the maleimide-thiol reaction one of the most popular and robust methods for site-specific protein labeling in chemical biology. windows.netbiosyn.com
Scope and Academic Relevance of this compound Research
This compound is a widely used tool in academic and industrial research due to its combination of bright, photostable fluorescence and a specific reactive handle for bioconjugation. axispharm.comlumiprobe.com Its applications are extensive, particularly in the fields of proteomics, cell biology, and biochemistry. Researchers utilize it for fluorescently labeling proteins to study their localization, dynamics, and interactions within living cells using advanced fluorescence microscopy techniques. nih.govaxispharm.com It is also valuable in in-vitro assays such as fluorescence polarization, which is used to study molecular binding events like ligand-receptor interactions. axispharm.comlumiprobe.com The probe's well-defined spectral properties and high quantum yield make it suitable for quantitative techniques like flow cytometry and sensitive detection methods, including single-molecule studies. nih.govaxispharm.com The ongoing development and application of probes like this compound continue to advance our ability to investigate complex biological systems with high precision. nih.gov
Data and Properties of this compound
Chemical and Physical Properties This table summarizes the key chemical identifiers and physical properties of the this compound compound.
| Property | Value | Source(s) |
| CAS Number | 2183473-34-7 | lumiprobe.comantibodies.com |
| Molecular Formula | C₂₇H₂₇BF₂N₄O₄ | lumiprobe.comantibodies.com |
| Molecular Weight | 520.34 g/mol | lumiprobe.comantibodies.com |
| Appearance | Purple Powder | lumiprobe.comantibodies.com |
| Solubility | Good in DCM, DMF, DMSO | lumiprobe.comantibodies.com |
Spectroscopic Properties This table outlines the core photophysical characteristics that define the performance of this compound as a fluorescent probe.
| Property | Value | Source(s) |
| Excitation Maximum (λabs) | 542 - 545 nm | axispharm.comlumiprobe.comantibodies.comjinpanbio.com |
| Emission Maximum (λem) | 570 - 574 nm | axispharm.comlumiprobe.comantibodies.comjinpanbio.com |
| Molar Extinction Coefficient (ε) | 55,000 L·mol⁻¹·cm⁻¹ | lumiprobe.com |
| Fluorescence Quantum Yield (Φ) | 0.64 - 0.95 | lumiprobe.comantibodies.comjinpanbio.com |
| Stokes Shift | ~26 nm | axispharm.com |
Properties
IUPAC Name |
2-(2-(N-maleimidoethylaminocarbonylethyl))-1,3-dimethyl-5-(4-methoxyphenyl)-4,4-difluoroborondipyrromethene |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Chemical Synthesis and Functionalization Strategies of Bdp Tmr Maleimide
Synthetic Pathways to BDP TMR Core Structure
The synthesis of the BDP TMR core, the fluorophore component, is a multi-step process that builds upon the fundamental chemistry of BODIPY dyes. nih.gov Generally, the synthesis involves the condensation of a pyrrole (B145914) derivative with an acyl chloride or aldehyde, followed by complexation with a boron source, typically boron trifluoride etherate (BF₃·OEt₂), and a base like triethylamine. researchgate.net The specific substituents on the pyrrole rings and the meso-position of the dipyrromethene intermediate are strategically chosen to tune the spectral properties of the resulting dye to match those of tetramethylrhodamine (B1193902) (TMR). lumiprobe.comaxispharm.com
The core structure of BDP dyes, 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, provides a scaffold that can be chemically modified at various positions to alter its photophysical properties or to introduce reactive handles for conjugation. nih.gov The synthesis of the BDP TMR variant focuses on achieving excitation and emission maxima in the orange-red region of the visible spectrum, typically around 544 nm for absorption and 570 nm for emission. axispharm.com The versatility of the synthetic routes allows for the incorporation of functional groups that can be later used to attach the maleimide (B117702) moiety or other linkers. nih.gov
Integration of the Maleimide Moiety for Thiol-Reactive Conjugation
The utility of BDP TMR as a fluorescent label is significantly enhanced by the introduction of a maleimide group, which allows for specific covalent attachment to molecules containing thiol (sulfhydryl) groups, such as cysteine residues in proteins. antibodies.com
Mechanism of Thiol-Maleimide Adduct Formation
The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism. axispharm.com In this reaction, the nucleophilic thiol group attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. axispharm.comresearchgate.net This process is highly efficient and chemoselective for thiols, especially within a pH range of 6.5 to 7.5. axispharm.com At this pH, the thiol is sufficiently deprotonated to its more nucleophilic thiolate form, while minimizing competing reactions with other nucleophiles like amines. axispharm.comresearchgate.net The resulting product is a stable thioether bond, forming a succinimidyl thioether conjugate. researchgate.netprolynxinc.com However, this adduct can undergo a retro-Michael reaction, leading to potential instability, or a stabilizing ring-opening hydrolysis. researchgate.netprolynxinc.com
Optimization of Reaction Conditions for Conjugation Efficiency
Several factors influence the efficiency of the thiol-maleimide conjugation. Optimizing these conditions is crucial for achieving high yields of the desired bioconjugate.
| Parameter | Optimal Condition/Consideration | Rationale |
| pH | 6.5 - 7.5 axispharm.comresearchgate.net | Maximizes thiol reactivity while minimizing side reactions with amines. axispharm.comresearchgate.net |
| Molar Ratio | Excess of one reactant (often the smaller molecule) researchgate.netuu.nl | Drives the reaction to completion. Optimal ratios are system-dependent and often determined empirically. uu.nlnih.gov |
| Solvent | Polar solvents like DMSO or DMF antibodies.comaxispharm.com | Ensures solubility of both the dye and the biomolecule. antibodies.comaxispharm.com |
| Temperature | Room temperature uu.nlnih.gov | Sufficient for the reaction to proceed without degrading the reactants. |
| Reaction Time | Varies (e.g., 30 min to 2 hours) uu.nlnih.gov | Dependent on the specific reactants and concentrations. |
| Additives | EDTA researchgate.net | Can be included to prevent the oxidation of free thiols. researchgate.net |
| Storage of Maleimide | Dry, biocompatible solvents (e.g., DMSO) axispharm.com | Prevents hydrolysis and maintains reactivity. axispharm.com |
| Post-Reaction Treatment | Hydrolysis of unreacted maleimides axispharm.com | Reduces the potential for unintended reactions. axispharm.com |
Studies have shown that the molar ratio of maleimide to the thiol-containing molecule significantly impacts conjugation efficiency. For instance, in nanoparticle functionalization, optimal ratios have been found to be around 2:1 to 5:1 (maleimide to thiol), achieving efficiencies of 58-84% depending on the specific ligand. uu.nlnih.gov The stability of the maleimide functionalized compound is also a critical factor; storage at lower temperatures (e.g., 4°C) can significantly reduce the loss of reactivity over time compared to storage at room temperature. uu.nlnih.gov
Derivatization of BDP TMR Scaffold for Diverse Chemical Linkages
Beyond the thiol-reactive maleimide, the BDP TMR scaffold can be functionalized with a variety of other reactive groups to enable different conjugation strategies. This versatility expands the utility of the BDP TMR fluorophore to a broader range of biological and chemical applications.
Alkyne and Azide (B81097) Functionalization for Click Chemistry
The introduction of terminal alkyne or azide groups onto the BDP TMR core allows for its use in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). broadpharm.commedchemexpress.com This reaction is highly efficient, specific, and biocompatible, forming a stable triazole linkage.
BDP TMR Alkyne: This derivative can be reacted with azide-modified molecules. medchemexpress.commedchemexpress.comlumiprobe.com
BDP TMR Azide: This version is reactive towards alkyne-functionalized targets. broadpharm.comlumiprobe.com
These click-ready BDP TMR derivatives are valuable tools for labeling biomolecules like oligonucleotides and for constructing complex molecular architectures. medchemexpress.commedchemexpress.com
NHS Ester and Carboxylic Acid Derivatives for Amine Conjugation
For targeting primary and secondary amine groups, such as those found in lysine (B10760008) residues of proteins, BDP TMR can be functionalized with N-hydroxysuccinimidyl (NHS) esters or carboxylic acids.
BDP TMR NHS Ester: This is a highly reactive derivative that readily forms stable amide bonds with amines. lumiprobe.comlumiprobe.commedkoo.com Different linker lengths, such as an aminohexanoic acid (C6) spacer, can be incorporated between the dye and the NHS ester to optimize conjugation. lumiprobe.com
BDP TMR Carboxylic Acid: The terminal carboxylic acid can be coupled to amines using activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or through Steglich esterification. medchemexpress.comlumiprobe.com It can also serve as a non-reactive control in experiments. lumiprobe.com
These amine-reactive derivatives are widely used for labeling proteins, peptides, and amine-modified nucleic acids. lumiprobe.commedkoo.comthermofisher.com
Purification and Characterization Methodologies for Conjugates
Following the conjugation of BDP TMR maleimide to a biomolecule, a critical step is the purification of the resulting conjugate to remove any unreacted dye. Subsequently, the purified conjugate must be thoroughly characterized to confirm successful labeling and determine the degree of labeling.
Purification Methodologies
Several techniques are commonly employed to separate the this compound-labeled biomolecule from excess, unbound dye. The choice of method often depends on the nature of the biomolecule, such as its size and stability. tocris.com
Gel Filtration Chromatography: This is a widely used method for removing excess dye. tocris.com Techniques like spin desalting columns or gravity-flow columns (e.g., PD MiniTrap™ G-25) are effective for this purpose. tocris.com These methods separate molecules based on size, allowing the larger labeled biomolecule to pass through while retaining the smaller, unbound dye molecules.
High-Performance Liquid Chromatography (HPLC): HPLC offers a high-resolution separation method and is particularly useful for purifying labeled proteins and peptides. lumiprobe.com Reverse-phase HPLC (RP-HPLC) is often used, where the separation is based on the hydrophobicity of the molecules. The labeled protein will have a different retention time compared to the unreacted dye. The purity of this compound itself is often assessed by HPLC-MS, with a purity of 95% being a common standard. antibodies.comjinpanbio.com
Fast Protein Liquid Chromatography (FPLC): FPLC is another form of column chromatography that is well-suited for purifying proteins under milder conditions than HPLC, which helps to maintain the protein's native structure and function. lumiprobe.com
Electrophoresis: Gel electrophoresis, particularly sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), can be used to separate the labeled protein from the free dye. tocris.com The labeled protein will migrate as a distinct band, which can then be visualized and potentially excised from the gel for further analysis.
Dialysis: For maleimides with good aqueous solubility, dialysis can be a suitable purification method. lumiprobe.com However, since most dye maleimides have poor aqueous solubility, this method is less commonly recommended for this compound conjugates. lumiprobe.com
Characterization Methodologies
Once purified, the this compound conjugate is characterized to confirm labeling and determine its properties.
UV-Visible Spectroscopy: The concentration of the bound dye can be determined by measuring the absorbance at the maximum absorption wavelength (λmax) of BDP TMR, which is approximately 545 nm. antibodies.com The protein concentration can be determined by measuring the absorbance at 280 nm. Using the Beer-Lambert law and the extinction coefficients of the dye and the protein, the degree of labeling (DOL), which is the molar ratio of the dye to the protein, can be calculated.
Fluorescence Spectroscopy: The fluorescence properties of the conjugate are a key indicator of successful labeling. The emission maximum of BDP TMR is around 570 nm when excited at its absorption maximum. antibodies.com The fluorescence quantum yield, a measure of the efficiency of fluorescence, is typically high for BDP TMR, around 0.95. antibodies.comjinpanbio.com
Mass Spectrometry (MS): Mass spectrometry provides a precise measurement of the molecular weight of the conjugate. The mass of the this compound moiety is approximately 520.34 Da. antibodies.com An increase in the mass of the biomolecule corresponding to the addition of one or more this compound units confirms covalent conjugation. antibodies.comlumiprobe.com MALDI-MS is a technique that has been used to identify cysteine-containing peptides labeled with a maleimide derivative. nih.gov
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE is a standard technique to visualize the labeled protein and confirm conjugation. researchgate.net The labeled protein will exhibit a fluorescent band under UV illumination at the appropriate wavelength. nih.gov By comparing the fluorescence image with a Coomassie-stained gel of the same sample, the specificity of the labeling can be assessed. nih.gov The migration of the labeled protein may also be slightly retarded compared to the unlabeled protein due to the increased molecular weight of the dye.
Table 1: Purification Methods for this compound Conjugates
| Purification Method | Principle | Suitability |
|---|---|---|
| Gel Filtration Chromatography | Separation based on molecular size. | Widely used for removing excess dye from proteins and other macromolecules. tocris.com |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on properties like hydrophobicity. | Effective for purifying labeled proteins and peptides. lumiprobe.com |
| Fast Protein Liquid Chromatography (FPLC) | Milder form of column chromatography for protein purification. | Suitable for proteins that are sensitive to the conditions of HPLC. lumiprobe.com |
| Electrophoresis (SDS-PAGE) | Separation based on molecular weight in an electric field. | Useful for visualizing and separating labeled proteins from free dye. tocris.com |
| Dialysis | Separation based on diffusion across a semi-permeable membrane. | Recommended only for maleimides with good aqueous solubility. lumiprobe.com |
Table 2: Characterization Techniques for this compound Conjugates
| Characterization Technique | Information Obtained | Key Parameters |
|---|---|---|
| UV-Visible Spectroscopy | Concentration of dye and protein, degree of labeling (DOL). | Absorption maximum (λmax) ~545 nm. antibodies.com |
| Fluorescence Spectroscopy | Confirmation of labeling, fluorescence properties. | Emission maximum (λem) ~570 nm, Quantum Yield ~0.95. antibodies.com |
| Mass Spectrometry (MS) | Precise molecular weight of the conjugate, confirmation of covalent linkage. | Mass shift of ~520.34 Da per this compound. antibodies.com |
| SDS-PAGE | Visualization of labeled protein, assessment of labeling specificity. | Fluorescent band corresponding to the molecular weight of the conjugate. researchgate.netnih.gov |
Advanced Methodologies for Biomolecule Labeling with Bdp Tmr Maleimide
Site-Specific Protein Labeling Techniques
The reaction between a maleimide (B117702) and a thiol group is a cornerstone of bioconjugation, enabling the specific attachment of probes like BDP TMR to proteins. axispharm.com This Michael addition reaction forms a stable thioether bond, typically under mild pH conditions (6.5-7.5). broadpharm.comaxispharm.com
Labeling of Engineered Cysteine Residues
Site-specific labeling of proteins is frequently achieved by introducing a cysteine residue at a desired location through site-directed mutagenesis. nih.gov Cysteine is an ideal target for such specific conjugation due to its relatively low natural abundance in proteins. nih.gov The maleimide functional group is a prevalent choice for coupling to these engineered cysteines because the reaction is highly specific and efficient. nih.gov This method allows for the precise placement of a BDP TMR probe, facilitating detailed studies of protein structure and function. For example, single-cysteine mutants of σ⁷⁰ have been successfully labeled with maleimide-linked dyes, with the resulting fluorescently labeled proteins remaining fully functional. nih.gov
Strategies for Labeling Native Surface-Accessible Cysteines
Proteins that naturally contain a single, surface-exposed cysteine can also be specifically labeled with BDP TMR maleimide. nih.gov The principle of labeling is the same as for engineered cysteines, relying on the selective reaction between the maleimide and the cysteine's thiol group. nih.gov The primary challenge lies in ensuring the target cysteine's thiol group is accessible and in its reduced, reactive state. nih.gov The success of this strategy depends on the protein's specific structure and the local environment of the native cysteine.
Methodological Considerations for High Labeling Efficiency and Specificity
Achieving high efficiency and specificity in labeling reactions with this compound requires careful optimization of several factors.
pH Control: The reaction should be conducted within a pH range of 6.5–7.5. broadpharm.comaxispharm.com At this pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity. axispharm.com At more alkaline conditions (pH > 8.5), the maleimide group can react with primary amines (like lysine (B10760008) residues) and is also more susceptible to hydrolysis into a non-reactive maleamic acid, which reduces labeling efficiency. thermofisher.com
Co-solvent Usage: Like many fluorescent dyes, this compound can have low solubility in aqueous buffers. lumiprobe.com The use of an organic co-solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), is often necessary to dissolve the dye and facilitate the labeling reaction. broadpharm.comlumiprobe.com
Stoichiometry: A molar excess of the dye is typically used to drive the reaction to completion. A common protocol suggests a 5- to 20-fold molar excess of the dye over the protein. lumiprobe.comnih.gov
Quenching: After the reaction is complete, any excess maleimide can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or dithiothreitol (B142953) (DTT), to prevent non-specific reactions. thermofisher.com
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Maximizes thiol reactivity and minimizes side reactions with amines and hydrolysis. broadpharm.comaxispharm.commdpi.com |
| Temperature | 4°C to Room Temperature | Reaction proceeds efficiently at these temperatures. lumiprobe.com |
| Dye-to-Protein Ratio | 5-20 fold molar excess | Drives the conjugation reaction towards completion. lumiprobe.comnih.gov |
| Solvent | Aqueous buffer (PBS, Tris, HEPES) with co-solvent (DMSO, DMF) | Ensures solubility of both the protein and the hydrophobic dye. broadpharm.comlumiprobe.com |
Peptide Modification Strategies
Peptide modification with this compound follows principles similar to those for protein labeling. bachem.com The high selectivity of the maleimide group for cysteines allows for precise, site-specific labeling of peptides containing this amino acid. medchemexpress.com
Site-Specific Labeling: For peptides synthesized with a single cysteine residue, this compound can be attached at that specific site. bachem.com This is particularly useful for creating fluorescently labeled peptide substrates for enzyme assays or for tracking peptide localization in cells.
N-Terminal Cysteine Considerations: When labeling a cysteine at the N-terminus of a peptide, a side reaction can occur where the N-terminal amine attacks the newly formed succinimidyl thioether, leading to a rearrangement into a more stable six-membered thiazine (B8601807) structure. nih.gov This rearrangement is pH-dependent and can be avoided by performing the conjugation reaction under acidic conditions. nih.gov
Use of Spacers: To minimize potential steric hindrance or quenching interactions between the fluorescent dye and the peptide, a spacer arm can be incorporated between the maleimide and the BDP TMR fluorophore. bachem.com This helps to preserve the peptide's native conformation and biological activity. bachem.com
Conjugation to Other Biologically Relevant Molecules (e.g., Lipids, Sugars)
The versatility of this compound extends beyond protein labeling to the fluorescent modification of other crucial biomolecules such as lipids and carbohydrates. The specific reactivity of the maleimide group towards thiols provides a powerful tool for researchers to selectively tag and visualize these molecules in complex biological systems. This section details the advanced methodologies for conjugating this compound to lipids and sugars, supported by research findings.
Conjugation to Lipids
The labeling of lipids with this compound enables the investigation of membrane dynamics, lipid trafficking, and interactions with membrane-associated proteins. The primary strategy for this conjugation involves the use of lipids that have been functionalized with a thiol group.
A key example of this approach is the use of N-maleimide-derivatized phosphatidylethanolamine (B1630911) (PE-mal). nih.gov Phosphatidylethanolamine (PE) is a common phospholipid in cellular membranes. By modifying its head group with a maleimide moiety, it becomes a reactive target for thiol-containing molecules. Conversely, a thiol-functionalized BDP TMR could react with PE-mal. More directly, a thiol-containing lipid can be reacted with this compound. This creates a stable thioether bond, covalently linking the fluorescent dye to the lipid. biomol.com
Research has been conducted to understand the impact of such modifications on the biophysical properties of lipid bilayers. A study comparing vesicles containing native PE with those containing PE-mal revealed that the presence of the maleimide-derivatized lipid did not significantly perturb the fatty acyl chains within the bilayer. nih.gov However, it did lead to an increased order, or decreased fluidity, in the membrane. nih.gov This highlights the importance of considering the potential effects of the label on the system under investigation.
The following table summarizes findings on the effect of incorporating a maleimide-functionalized lipid on membrane properties, which is a crucial consideration when designing experiments with this compound-labeled lipids.
| Parameter | Lipid Composition | Observation | Reference |
| Membrane Fluidity (Laurdan General Polarization) | ePC:DOPE:PI (35:55:10) | Higher Fluidity | nih.gov |
| Membrane Fluidity (Laurdan General Polarization) | ePC:DOPE:DOPEmal:PI (35:25:30:10) | Lower Fluidity (Increased Order) | nih.gov |
| Fatty Acyl Chain Perturbation (Infrared Spectroscopy) | Vesicles with and without PE-mal | No significant perturbation observed | nih.gov |
| Polar Head Conformation (Infrared Spectroscopy) | Vesicles containing PE-mal | Conformational change and increased hydration | nih.gov |
ePC: egg phosphatidylcholine, DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, PI: phosphatidylinositol, DOPEmal: N-maleimide-derivatized DOPE
Conjugation to Sugars (Glycans)
Directly labeling native sugars with this compound is challenging due to the general lack of thiol groups in carbohydrates. However, this limitation can be overcome by first introducing a thiol group onto the sugar molecule. This chemical modification provides a reactive handle for the maleimide function of the dye.
The general workflow for labeling sugars with this compound involves a two-step process:
Introduction of a Thiol Group: A thiol group can be introduced into a sugar molecule using various chemical methods. For instance, a sugar's hydroxyl group can be derivatized with a linker that contains a terminal thiol.
Conjugation with this compound: Once the sugar is thiol-functionalized, it can be readily reacted with this compound. The maleimide group selectively reacts with the introduced thiol to form a stable fluorescent conjugate. biotium.com
This strategy allows for the specific labeling of monosaccharides, oligosaccharides, and the glycan portions of glycoproteins and glycolipids. For example, fluorescently labeled glycosphingolipids have been synthesized using BODIPY-TMR for studying their metabolic pathways. researchgate.net These labeled molecules are instrumental in visualizing glycan trafficking, cellular uptake, and enzymatic processing.
Research has demonstrated the use of spectrally distinct fluorescently labeled glycosphingolipid substrates, including those with BODIPY-TMR, to simultaneously probe metabolism at multiple points within the glycolipid metabolic cascade. researchgate.net This approach provides a powerful method for dissecting complex metabolic pathways in real-time.
The following table outlines the general approach and key considerations for labeling sugars with this compound.
| Step | Description | Key Considerations |
| 1. Functionalization | Introduction of a thiol group onto the sugar molecule. | - The position of the modification should minimize disruption of the sugar's biological activity. - The linker used should be stable under the conditions of the subsequent conjugation reaction. |
| 2. Conjugation | Reaction of the thiol-modified sugar with this compound. | - The reaction is typically carried out at a pH between 6.5 and 7.5 to ensure the specific reaction of the maleimide with the thiol. broadpharm.com - The resulting thioether bond is stable, allowing for robust tracking of the labeled sugar. biomol.com |
| 3. Application | Use of the fluorescently labeled sugar in biological studies. | - Labeled sugars can be used to study carbohydrate metabolism, cell-surface binding events, and glycan-mediated cell signaling. - The high quantum yield and photostability of BDP TMR are advantageous for fluorescence microscopy and other imaging applications. antibodies.comlabscoop.com |
Applications of Bdp Tmr Maleimide in Molecular and Cellular Imaging
High-Resolution Fluorescence Microscopy Applications
BDP TMR maleimide (B117702) is ideal for fluorescence microscopy, enabling the imaging of cellular components and the tracking of biological processes with high precision broadpharm.comaxispharm.comaxispharm.com. Its strong fluorescence and stability make it suitable for visualizing dynamic cellular events .
Live-Cell Imaging for Dynamic Cellular Processes
The strong fluorescence and stability of BDP TMR maleimide make it ideal for real-time monitoring of cellular processes in live cells . By labeling proteins or other biomolecules with this dye, researchers can visualize dynamic events such as protein trafficking, receptor internalization, and vesicle transport . This application is particularly useful in studies of signal transduction and cellular responses to stimuli . Fluorescent probes, in general, have emerged as vital tools for studying dynamic cellular processes, offering non-destructive, in situ, and real-time imaging researchgate.net.
Super-Resolution Microscopy Techniques (e.g., STED, STORM)
Super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy), surpass the diffraction limit of conventional light microscopy, enabling the visualization of biological structures with significantly improved resolution, down to 5–20 nm ibidi.compromega.sgnih.govtechnologynetworks.com. These techniques reveal finer details of cellular structures, including the organization of organelles, cytoskeletal structures, and membrane complexes promega.sgnih.gov. While STORM often utilizes photoswitchable red-excited dyes like CF®647, CF®660C, and CF®680 which display superior brightness and unique photoswitching properties ideal for STORM, finding comparable dyes for other excitation sources remains a challenge biotium.com. STED microscopy, unlike techniques relying on post-acquisition computational reconstruction such as STORM, provides real-time super-resolution images promega.sg. BDP TMR's spectral properties and photostability suggest its potential utility in certain super-resolution applications, although specific detailed research findings solely on this compound's application in STED or STORM were not extensively detailed in the provided search results. However, the general principle of super-resolution microscopy relies heavily on the quality and efficiency of fluorescent probes biotium.com, and BDP TMR is noted for its high quantum yield and photostability evitachem.comantibodies.combroadpharm.comaxispharm.comlumiprobe.commedchemexpress.com, properties beneficial for such demanding techniques.
Quantitative Analysis via Flow Cytometry and Fluorescence-Activated Cell Sorting (FACS)
BDP TMR C5-maleimide is also employed in flow cytometry and fluorescence-activated cell sorting (FACS) for cell analysis axispharm.com. The red fluorescence emitted by the dye allows for clear discrimination in multi-color assays, enabling researchers to analyze the expression levels and distribution of labeled proteins or other cellular components . This application is valuable in immunology, cancer research, and cell biology for sorting and analyzing specific cell populations . Flow cytometry generally provides clear and distinct signals for cell sorting and phenotyping axispharm.com.
Förster Resonance Energy Transfer (FRET) Studies
This compound is utilized in FRET assays to study molecular interactions and dynamics with high sensitivity axispharm.com. FRET is a distance-dependent interaction between the electronic excited states of two dye molecules, a donor and an acceptor, where excitation is transferred from the donor to the acceptor without photon emission bu.eduthermofisher.com. This technique is useful for investigating biological phenomena that involve changes in molecular proximity over distances typically between 10 and 100 Å bu.eduthermofisher.com.
Analysis of Molecular Interactions and Conformational Dynamics
FRET is an important technique for studying the structure and dynamics of biomolecules and their interactions bu.edunih.govuni-duesseldorf.de. By labeling molecules with a FRET donor and acceptor pair, researchers can monitor changes in the distance between the labeled sites, providing insights into molecular interactions and conformational dynamics in real-time aip.orgnih.govuni-duesseldorf.de. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive ruler for molecular distances bu.eduthermofisher.comnih.govnih.gov. Single-molecule FRET (smFRET) allows for observing conformational dynamics of individual molecules aip.orguni-duesseldorf.de.
Design of FRET Pairs Involving BDP TMR as Donor or Acceptor
In FRET studies, the selection of appropriate donor-acceptor pairs is crucial. The absorption spectrum of the acceptor must overlap with the fluorescence emission spectrum of the donor, and the donor and acceptor transition dipole orientations should be approximately parallel bu.eduthermofisher.com. The efficiency of energy transfer is also dependent on the Förster radius (R₀), the distance at which energy transfer is 50% efficient bu.eduthermofisher.comnih.gov. BDP TMR, with its excitation maximum around 542-545 nm and emission maximum around 570-574 nm lumiprobe.comevitachem.comantibodies.combroadpharm.comaxispharm.commedchemexpress.com, can function as either a donor or an acceptor depending on the spectral properties of the paired fluorophore. For instance, dyes with excitation spectra that overlap with BDP TMR's emission could serve as acceptors, while dyes with emission spectra overlapping with BDP TMR's absorption could serve as donors. The high quantum yield of BDP TMR lumiprobe.comevitachem.comantibodies.combroadpharm.comaip.org is a beneficial property for a FRET probe, contributing to brighter signals and potentially higher FRET efficiency when acting as a donor.
Fluorescence Polarization Assays for Ligand-Receptor Interactions and Molecular Dynamics
Fluorescence polarization (FP) is a technique used to study molecular interactions and dynamics by measuring the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule axispharm.com. This compound is suitable for FP assays, particularly for studying ligand-receptor interactions lumiprobe.commedchemexpress.comaxispharm.comaxispharm.combroadpharm.com. Its relatively small size and long excitation lifetime contribute to its utility in this application axispharm.comaxispharm.com. By labeling a ligand or receptor with this compound, researchers can monitor the change in polarization as the labeled molecule binds to its partner, providing insights into binding affinity and molecular dynamics axispharm.comaxispharm.com.
Single-Molecule Biophysics and Imaging
Single-molecule techniques allow for the observation and characterization of individual molecules, providing details that are often masked by ensemble averaging researchgate.net. BDP TMR is among the small fluorescent probes used in single-molecule biophysics and imaging researchgate.netaip.org. Its bright and stable fluorescence, along with well-defined spectral properties, make it a suitable choice for advanced fluorescence imaging and analysis at the single-molecule level axispharm.com. While BODIPY derivatives, including BDP TMR, have shown high quantum yields in solution (BDP TMR has a quantum yield of 0.95) broadpharm.comresearchgate.netaip.org, some reports indicate reduced brightness upon conjugation to proteins, which can impact single-molecule sensitivity aip.org. The relatively high hydrophobicity of BODIPYs also necessitates careful consideration to minimize non-specific adhesion in single-molecule experiments aip.org.
Single-Molecule Displacement and Diffusivity Mapping
Single-molecule imaging allows for tracking the movement of individual molecules within a system researchgate.netaip.org. By labeling a molecule of interest with this compound, researchers can visualize its displacement over time researchgate.netaip.org. Capturing images sequentially enables the generation of 2D correlation maps of detected probe locations, which can be used for particle tracking researchgate.netaip.org. This allows for the study of single-molecule diffusion properties and the mapping of their movement patterns in biological systems researchgate.netaip.org.
Particle Tracking in Biological Systems
Particle tracking in biological systems involves monitoring the trajectories of individual labeled molecules or particles to understand their behavior and the environment they inhabit researchgate.netaip.org. This compound, when conjugated to specific biomolecules, can serve as a fluorescent tag for particle tracking studies researchgate.netaip.org. This is particularly useful for studying the dynamics of proteins or other molecules within cellular membranes or other complex biological environments researchgate.netaip.org. The ability to track single particles provides insights into processes like diffusion, directed motion, and confinement researchgate.netaip.org.
Spatiotemporal Monitoring of Cellular Events
This compound is ideal for real-time monitoring of dynamic cellular processes due to its strong fluorescence and stability . Labeling proteins or other biomolecules with this compound allows researchers to visualize events with spatiotemporal resolution .
Protein Trafficking and Localization Studies
Protein trafficking and localization are fundamental cellular processes involving the movement of proteins within and between cellular compartments rupress.org. This compound can be used to label specific proteins, enabling researchers to track their movement, determine their localization within the cell, and study the mechanisms regulating their transport . This application is valuable in protein structure-function studies and cellular localization experiments . For example, FRET-based assays utilizing BODIPY dyes, including potentially BDP TMR, have been employed to study protein interactions and conformational changes related to protein targeting rupress.orgnih.gov.
Receptor Internalization and Vesicle Transport
Receptor internalization and vesicle transport are key processes in cellular signaling, nutrient uptake, and membrane recycling nih.govescholarship.org. This compound can be used to label receptors or components of vesicles, allowing for the visualization and tracking of their internalization from the cell surface and their subsequent movement within the endocytic pathway nih.govescholarship.org. This enables researchers to study the kinetics of receptor internalization, the pathways involved, and the dynamics of vesicle trafficking nih.govescholarship.org.
Analysis of Signal Transduction Pathways
This compound is a fluorescent probe widely utilized in molecular and cellular imaging, particularly for investigating proteins involved in signal transduction pathways. Its utility stems from the maleimide group, which allows for selective covalent conjugation to thiol groups, predominantly found in cysteine residues of proteins lumiprobe.combroadpharm.comlumiprobe.comantibodies.com. This specific labeling capability enables researchers to fluorescently tag target proteins within complex biological systems, facilitating their visualization and analysis in real-time and in situ.
The study of signal transduction often involves monitoring protein localization, conformational changes, and interactions, as these events are central to the transmission of signals within and between cells. This compound's favorable photophysical properties, including high quantum yield and relative insensitivity to environmental factors like pH, make it well-suited for live-cell imaging applications necessary for observing dynamic signaling processes medchemexpress.com.
One significant application area is the use of this compound in Förster Resonance Energy Transfer (FRET)-based assays. FRET is a powerful technique for measuring proximity between two fluorescently labeled molecules, typically within the range of 1-10 nanometers. By labeling a protein of interest with this compound (often as an acceptor fluorophore) and another interacting molecule or a different domain of the same protein with a suitable donor fluorophore (such as a BODIPY-FL derivative), researchers can detect and quantify protein-protein interactions or conformational changes that occur during signal transduction events nih.govnih.gov. Changes in FRET efficiency, measured by monitoring the fluorescence intensity or lifetime of the donor and acceptor dyes, provide insights into the binding, dissociation, or structural rearrangements of the labeled proteins.
For example, FRET assays employing TMR (the fluorophore component of this compound) have been used to study the interactions between components of cellular machinery critical for protein handling, which can be indirectly linked to the regulation and execution of signaling pathways. Studies investigating the binding dynamics between ribosome-nascent chain complexes and the Signal Recognition Particle (SRP) have utilized TMR-labeled SRP components in FRET experiments to measure binding affinities and conformational changes upon interaction nih.gov. Similarly, FRET using BODIPY-FL and TMR labels has been applied to analyze the interactions between proteins in the GET pathway, responsible for inserting tail-anchored proteins into membranes, a process relevant to membrane protein function and localization that can impact signaling nih.gov.
Analysis of FRET data provides quantitative measurements of molecular interactions. Equilibrium titrations, for instance, can yield dissociation constants (Kd) for protein complexes. The table below illustrates hypothetical data from a FRET titration experiment using a BDP-labeled protein (Donor) and a this compound-labeled protein (Acceptor) involved in a signaling pathway, showing how increasing concentrations of the acceptor-labeled protein affect the FRET efficiency.
| [Acceptor-Labeled Protein] (nM) | Donor Intensity (Arbitrary Units) | Acceptor Intensity (Arbitrary Units) | FRET Efficiency |
| 0 | 1500 | 100 | 0.00 |
| 5 | 1200 | 250 | 0.20 |
| 10 | 950 | 450 | 0.38 |
| 25 | 600 | 700 | 0.54 |
| 50 | 350 | 900 | 0.70 |
| 100 | 200 | 1050 | 0.84 |
Note: This table presents hypothetical data for illustrative purposes, demonstrating the type of quantitative data that can be obtained using FRET with this compound labeled proteins to study molecular interactions relevant to signal transduction.
Beyond FRET, this compound labeling allows for the visualization of the cellular localization and trafficking of signaling proteins using live-cell microscopy. Researchers can track the movement of labeled receptors from the plasma membrane to endosomes upon ligand binding, observe the translocation of transcription factors to the nucleus, or monitor the dynamics of kinase recruitment to specific cellular compartments – all key events in various signaling cascades . The stability and brightness of the BDP TMR fluorophore contribute to obtaining high-quality images and movies of these dynamic processes over time.
Furthermore, this compound can be used in fluorescence polarization assays to study molecular binding and conformational changes of labeled proteins in solution lumiprobe.combroadpharm.com. Changes in the rotational mobility of a BDP TMR-labeled protein upon binding to another molecule or undergoing a conformational shift can be detected as changes in fluorescence polarization, providing another method to analyze interactions within signaling pathways.
Bdp Tmr Maleimide in Probe Design for Biosensing and Functional Studies
Development of BDP TMR Maleimide-Based Biosensors
This compound's properties, particularly its thiol reactivity and fluorescence characteristics, make it a candidate for integration into biosensing platforms. Its ability to specifically label proteins via cysteine residues allows for the creation of fluorescent bioconjugates that can potentially report on biological events.
Sensing Mechanisms for Reactive Species (e.g., Peroxynitrite)
While maleimide (B117702) groups are known to react selectively with thiols via a Michael addition reaction and can serve as fluorescence quenchers in some probe designs for thiol detection mdpi.com, specific research detailing the development of biosensors utilizing this compound for the direct detection of reactive species such as peroxynitrite is not explicitly available in the provided search results. The general mechanism of maleimide-thiol reaction could, in principle, be leveraged in a probe design where the fluorescence of BDP TMR is modulated upon reaction with a thiol-containing target that is indicative of reactive species presence, but specific examples using this compound were not found.
Approaches for Ion and pH Detection
The provided information indicates that BDP TMR C5-maleimide is "relatively insensitive to environment and pH changes" . This characteristic, while advantageous for stable protein labeling and imaging across varying cellular conditions, suggests that this compound itself is not typically employed as a direct sensor for ions or pH based on changes in its fluorescence properties. Biosensors for ions or pH often rely on fluorophores whose spectral characteristics are sensitive to these environmental factors.
Functional Assays in Drug Discovery and Screening
This compound is utilized in the development of assays relevant to drug discovery and screening, primarily through its application in labeling proteins.
High-Throughput Screening Methodologies
The dye is used in assay development for drug screening . Its application in tracking small molecule-protein binding is particularly useful in high-throughput screening (HTS) of therapeutic compounds in drug discovery . By enabling the fluorescent labeling of target proteins, this compound facilitates assays that can be scaled for HTS platforms to identify potential drug candidates .
Tracking Small Molecule-Protein Binding
A key application of BDP TMR C5-maleimide in functional assays is tracking the binding of small molecules to target proteins . This is especially relevant for proteins that have cysteine residues in or near their active sites . By labeling the protein with this compound, researchers can monitor changes in fluorescence properties (such as intensity or polarization) that occur upon the binding of a small molecule . These fluorescence changes can indicate that a potential drug candidate is interacting with the protein, potentially modifying its activity or inhibiting specific interactions . This application is valuable in identifying and characterizing compounds during the drug discovery process .
Studies on Membrane Microdomains and Deformation
Fluorescent probes are valuable tools for studying the dynamic processes of cell membranes, including the organization of lipid microdomains (rafts) and membrane deformation . While related BODIPY-TMR derivatives, such as BDP-TMR-alkyne, have been explored for single-molecule imaging of cell membranes, diffusion mapping, and assessing sensitivity to membrane order , specific detailed research findings on the use of this compound itself for directly studying membrane microdomains or deformation were not extensively detailed in the provided search results. The TMR portion of the molecule may contribute to its partitioning into lipid bilayers , but the role of the maleimide group in the context of membrane dynamics studies was not elucidated in the snippets. Fluorescent probes with lipophilic tails are often used as membrane stains aip.orgscience.gov, and the properties of the fluorophore influence their behavior within the membrane environment aip.org.
Visualization of Lipid Bilayer Dynamics
Fluorescent probes based on the BODIPY TMR core, including this compound and related derivatives like BDP-TMR-alkyne and BDP TMR azide (B81097), are employed to investigate the dynamics of lipid bilayers researchgate.netresearchgate.net. The affinity of these probes for lipid environments makes them suitable for studying membrane properties researchgate.netresearchgate.net. For instance, BDP-TMR-alkyne has been used for single-molecule diffusivity mapping on cellular membranes, providing insights into nanoscale topography researchgate.net. Similarly, BDP TMR azide has been noted for its strong affinity for lipid bilayers and its utility in single-molecule imaging for diffusivity mapping on cellular membranes researchgate.net.
Studies involving BODIPY TMR labeled phosphoinositide lipids have been conducted to examine the interaction of proteins, such as PTEN, with lipid vesicles and to visualize lipid reorganization within bilayers nih.gov. These methods can involve monitoring changes in fluorescence intensity upon protein interaction, indicative of lipid clustering and self-quenching of the fluorescent label nih.gov. The dynamics of lipids within membranes, including lateral mobility and collective flow-like motions, are crucial for various cellular functions and can be studied using techniques like quasielastic neutron scattering (QENS) and molecular dynamics (MD) simulations, often complemented by fluorescent probes frontiersin.org. The interaction of transmembrane proteins can influence lipid dynamics, restricting lateral mobility frontiersin.org.
Investigation of Membrane Fusion and Fission Processes
Membrane fusion and fission are fundamental cellular processes involving significant membrane remodeling researchgate.netnih.govbiophysics.org. Fluorescent probes play a vital role in visualizing and understanding these dynamic events researchgate.net. While the direct application of this compound specifically in visualizing the fusion or fission process itself is often linked to its ability to label proteins involved in these mechanisms, the broader class of fluorescent probes, including BODIPY TMR variants, is utilized in membrane studies that encompass fusion and fission researchgate.net.
Proteins, such as SNAREs, are known to be essential mediators of membrane fusion, and their interactions drive the close apposition and merging of membranes nih.govbiophysics.org. Labeling these proteins with fluorescent tags like this compound allows researchers to track their localization, movement, and interaction dynamics during fusion or fission events, thereby providing insights into the underlying molecular mechanisms nih.govnih.gov. Studies investigating membrane fusion induced by proteins, for example, have utilized techniques like FRET, which can be facilitated by appropriately labeled components nih.gov. The lipid composition of membranes also significantly influences the efficiency of fusion processes nih.gov.
Application in Protein Structure-Function Relationship Studies
This compound is a valuable tool for investigating protein structure-function relationships due to its ability to selectively label proteins at cysteine residues via the maleimide group lumiprobe.comantibodies.combroadpharm.com. This site-specific labeling strategy allows researchers to attach a fluorescent tag to a particular location on a protein, enabling the study of its behavior and conformation .
Labeled proteins can be tracked in live cells to visualize their localization, trafficking, and interactions with other molecules in real-time . This is particularly useful for understanding dynamic cellular events such as protein trafficking, receptor internalization, and vesicle transport . Furthermore, this compound-labeled proteins can be used in techniques like fluorescence polarization and FRET to study protein interactions, conformational changes, and enzymatic activity axispharm.comaip.org. The bright and stable fluorescence of the BDP TMR moiety is advantageous for these applications, although potential issues like reduced brightness upon conjugation or non-specific adhesion should be considered lumiprobe.comantibodies.comaxispharm.comaip.org. The application of fluorescently labeled proteins extends to flow cytometry for cell analysis and assay development for drug screening, where changes in fluorescence upon ligand binding to labeled target proteins can be monitored .
Photophysical Considerations and Enhancements for Bdp Tmr Maleimide Probes
Influence of Molecular Environment on Fluorescence Properties
Research has shown that some BODIPY derivatives exhibit changes in their fluorescence intensity or emission wavelength in response to the polarity of their environment. nih.gov For instance, BDP-TMR-alkyne shows a significant increase in fluorescence in organic phases compared to aqueous media, which is attributed to altered absorption characteristics in water. escholarship.org This sensitivity can be harnessed to probe changes in protein conformation or to report on the binding of a labeled molecule to its target.
The following table summarizes the spectral properties of BDP TMR maleimide (B117702) from various sources, which may reflect slight variations in measurement conditions and solvents.
| Property | Value | Source |
|---|---|---|
| Excitation Maximum | ~544 nm | axispharm.com |
| Excitation Maximum | 545 nm | jinpanbio.comantibodies.combroadpharm.com |
| Excitation Maximum | 542 nm | lumiprobe.com |
| Emission Maximum | 570 nm | jinpanbio.comantibodies.combroadpharm.comaxispharm.com |
| Emission Maximum | 574 nm | lumiprobe.com |
| Fluorescence Quantum Yield | 0.95 | jinpanbio.comantibodies.combroadpharm.comaip.org |
| Fluorescence Quantum Yield | 0.64 | lumiprobe.com |
Strategies for Enhancing Photostability and Brightness of BDP TMR Conjugates
The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. BDP TMR is known for its high quantum yield, often approaching unity, which contributes to its exceptional brightness. lumiprobe.comnih.govaip.org However, like all organic dyes, it is susceptible to photobleaching under prolonged illumination. nih.gov
Several strategies are employed to enhance the photostability and brightness of fluorescent probes:
Structural Modification: Altering the core structure of the fluorophore can significantly impact its photophysical properties. For rhodamine dyes, replacing N,N-dimethylamino groups with azetidine (B1206935) rings has been shown to double the quantum efficiency and improve photon yield by mitigating twisted intramolecular charge transfer (TICT). einsteinmed.edu Similar rational design approaches can be applied to the BDP core to improve its characteristics. nih.gov
Inhibiting TICT and Generating Vibronic Structures: A synergistic strategy to simultaneously improve brightness, photostability, and Stokes shift involves inhibiting TICT and generating vibronic structures within the fluorophore. researchgate.net
Environmental Control: The local environment can be engineered to protect the fluorophore from photobleaching. This can involve the use of antifade reagents in the imaging medium or the inherent protective environment provided by the folded structure of the labeled protein.
Conjugation Strategy: While BDP derivatives have excellent photophysical properties in solution, they have sometimes been observed to have reduced brightness upon conjugation to proteins. aip.org The choice of linker and conjugation site can influence the final brightness of the conjugate.
Impact of Hydrophobicity on Membrane Interactions and Non-Specific Adhesion
The BODIPY core is relatively hydrophobic, which can lead to non-specific binding to cellular components, particularly lipid membranes. aip.org This is a critical consideration in live-cell imaging, as non-specific signals can obscure the true localization of the labeled target.
Systematic studies have been conducted to quantify the interaction of various water-soluble dyes with lipid bilayers. researchgate.net It has been noted that even dyes designed to be water-soluble can interact significantly with membranes. researchgate.net The hydrophobicity of BDP TMR means that care must be taken to minimize non-specific adhesion. aip.org
Strategies to mitigate non-specific binding include:
Use of Blocking Agents: In imaging experiments, blocking agents such as bovine serum albumin (BSA) are often used to saturate non-specific binding sites.
Careful Washing Steps: Thorough washing after the labeling procedure is crucial to remove any unbound or non-specifically adsorbed probe.
Despite its hydrophobicity, BDP TMR has been successfully used for labeling biomolecules in aqueous environments, with the resulting conjugates being water-soluble. lumiprobe.com Furthermore, its affinity for lipid bilayers has been exploited in studies of membrane dynamics. escholarship.orgnih.gov
Engineering BDP TMR Derivatives for Specific Photophysical Characteristics
The versatility of the BODIPY scaffold allows for the rational design and synthesis of derivatives with tailored photophysical properties. nih.gov By modifying the core structure and adding various functional groups, researchers can fine-tune the absorption and emission wavelengths, quantum yield, and environmental sensitivity. nih.gov
Examples of engineered BDP derivatives include:
Derivatives with Altered Spectra: Modifications to the BODIPY core can shift the excitation and emission spectra to different regions, enabling multicolor imaging applications. nih.gov
Probes with Enhanced Stokes Shift: A small Stokes shift, the separation between the absorption and emission maxima, is a characteristic of many BODIPY dyes. aip.org Engineering derivatives with larger Stokes shifts can reduce self-quenching and improve signal detection. acs.org
Fluorogenic Probes: These are derivatives that are initially non-fluorescent or weakly fluorescent and become brightly fluorescent upon a specific event, such as binding to a target or a change in the local environment. For example, a dimaleimide derivative of BODIPY was designed to become fluorescent only upon binding to two cysteine residues in a specific peptide sequence. researchgate.net
Theoretical and Computational Approaches in Probe Design
Computational methods are increasingly being used to guide the design of new fluorescent probes with desired properties. ethz.chcore.ac.uk Quantum mechanical calculations can predict the photophysical characteristics of a molecule before it is synthesized, saving time and resources. einsteinmed.edu
These theoretical approaches can be used to:
Predict Spectral Properties: Calculations can estimate the absorption and emission wavelengths of a proposed dye molecule.
Understand Structure-Property Relationships: Computational models can provide insights into how specific structural modifications will affect properties like quantum yield, photostability, and Stokes shift. acs.org
Model Interactions with Biomolecules: Simulations can be used to predict how a probe will interact with its target protein, including its binding affinity and the local environment it will experience. ethz.ch
By combining computational design with experimental validation, researchers can accelerate the development of novel and improved fluorescent probes like BDP TMR maleimide for a wide range of biological applications. ethz.ch
Challenges and Future Directions in Bdp Tmr Maleimide Research
Current Limitations in Probe Performance and Application
Despite its advantages, BDP TMR maleimide (B117702) is not without its limitations. A significant issue is the potential for reduced brightness upon conjugation to proteins, which can limit sensitivity in single-molecule studies. aip.org The relatively hydrophobic nature of the BODIPY core can also lead to non-specific binding to cellular components, such as membranes, which can increase background noise and complicate data interpretation. aip.orgresearchgate.net
Another challenge lies in its relatively small Stokes shift, the difference between the absorption and emission maxima, which is a common characteristic of BODIPY dyes. axispharm.comaip.org This can lead to self-quenching at high labeling densities and increased spectral overlap in multi-color experiments. Furthermore, like many organic fluorophores, BDP TMR maleimide is susceptible to photobleaching and photoblinking under intense or prolonged illumination, which can limit the duration of imaging experiments. aip.org
Development of Novel this compound Scaffolds with Tunable Properties
To address the existing limitations, researchers are actively developing novel this compound scaffolds with improved and tunable properties. A primary goal is to enhance the photostability and quantum yield of the fluorophore. core.ac.uk This can be achieved through chemical modifications to the BODIPY core, such as the introduction of different substituents.
Efforts are also underway to create scaffolds with larger Stokes shifts to minimize self-quenching and improve performance in multiplexed assays. core.ac.uk Additionally, modifications to increase the hydrophilicity of the molecule are being explored to reduce non-specific binding and improve its utility in aqueous biological environments. The development of fluorogenic probes, which only become fluorescent upon binding to their target, is another promising avenue to reduce background signal and enhance specificity. core.ac.uk
Integration with Emerging Imaging Modalities and Analytical Platforms
The unique photophysical properties of this compound make it a strong candidate for integration with advanced imaging techniques. Its brightness and photostability are advantageous for super-resolution microscopy methods, which require robust fluorophores. The potential for two-photon excitation with BODIPY dyes also opens up possibilities for deep-tissue imaging. aip.orglumiprobe.com
Furthermore, this compound can be coupled with other analytical platforms. For instance, its use in conjunction with mass spectrometry in the gas phase is an emerging area of research, offering the potential to study protein conformation and dynamics in a solvent-free environment. ethz.ch Integration with microfluidic devices and high-throughput screening platforms could also enable more rapid and automated analysis of labeled biomolecules. kimnfriends.co.kr
Advancements in Multi-Color and Multiplexed Assays
The narrow emission spectrum of BDP TMR is a significant advantage for multi-color and multiplexed assays, as it reduces spectral bleed-through between different fluorescent channels. axispharm.com Future advancements will likely focus on expanding the palette of compatible fluorophores that can be used alongside this compound. This includes the development of new BODIPY-based dyes with distinct spectral properties as well as pairing BDP TMR with other classes of fluorophores and quenchers. lumiprobe.comlumiprobe.com
The development of Förster Resonance Energy Transfer (FRET) pairs involving BDP TMR is another active area of research. nih.govcaltech.edu By carefully selecting donor and acceptor fluorophores, researchers can create sensitive biosensors to probe molecular interactions, conformational changes, and enzymatic activity in real-time.
Unexplored Biological Targets and Processes for this compound Labeling
While this compound is widely used for labeling proteins via cysteine residues, there are numerous unexplored biological targets and processes where it could be applied. The specific labeling of other biomolecules, such as nucleic acids or lipids that have been functionalized with thiol groups, presents a new frontier. nih.gov
Moreover, the application of this compound to study dynamic cellular processes in living cells remains an area with significant growth potential. This includes tracking protein trafficking, monitoring protein-protein interactions, and visualizing changes in protein conformation during cellular signaling events. escholarship.org The development of cell-permeant versions of the probe would further expand its utility for intracellular labeling.
Potential for Quantitative Biophysical Studies at the Nanoscale
The high quantum yield and photostability of BDP TMR make it well-suited for quantitative biophysical studies at the single-molecule level. aip.org Techniques such as single-molecule FRET (smFRET) can provide precise distance measurements within and between biomolecules, offering insights into their structure and dynamics. caltech.eduresearchgate.net
Future applications could involve using this compound to investigate the mechanics of molecular motors, the folding pathways of proteins, and the assembly of large macromolecular complexes. researchgate.net Its use in fluorescence polarization assays can also provide quantitative information about molecular binding events and rotational dynamics. axispharm.comsapphirebioscience.com The ability to perform these measurements at the nanoscale will continue to provide a deeper understanding of fundamental biological processes.
Conclusion
Summary of Key Research Contributions and Advances
BDP TMR maleimide (B117702) has significantly contributed to advancing our understanding of biological systems. Its development as a bright, photostable, and thiol-reactive fluorescent probe has enabled researchers to visualize and quantify molecular processes with high sensitivity and specificity. Key contributions include its role in enabling precise protein labeling for single-molecule studies, facilitating the development of sensitive fluorescence polarization assays for studying molecular interactions, and serving as a robust tool for fluorescence microscopy and flow cytometry. lumiprobe.comaxispharm.comaip.org The ability to specifically attach this dye to cysteine residues has been instrumental in dissecting the structure-function relationships of proteins. nih.gov
Outlook on the Continued Impact of BDP TMR Maleimide in Scientific Discovery
The impact of this compound on scientific discovery is expected to continue to grow. Its excellent photophysical properties make it a valuable component in the expanding field of super-resolution microscopy, allowing for imaging beyond the diffraction limit of light. As the design of sophisticated biosensors and "wash-free" imaging probes becomes more prevalent, the unique characteristics of this compound will likely be leveraged to create novel tools for real-time monitoring of cellular events with even greater precision. nih.gov Furthermore, its application in high-throughput screening and diagnostics holds promise for accelerating drug discovery and the development of new clinical tools. mdpi.com The continued refinement of bioconjugation strategies will further expand the utility of this versatile fluorophore in fundamental and applied research. nih.gov
Q & A
Basic Research Questions
Q. How should I design experiments to optimize BDP TMR maleimide’s conjugation efficiency with thiol-containing biomolecules?
- Methodological Answer : this compound reacts selectively with free thiol groups (e.g., cysteine residues). To optimize conjugation:
- Maintain pH 6.5–7.5 to preserve maleimide reactivity while minimizing thiol oxidation.
- Use a 3–5:1 molar ratio (dye:protein) to balance labeling efficiency and aggregation risks.
- Include EDTA (1–5 mM) in buffers to chelate metal ions that may oxidize thiols .
- Validate conjugation via UV-Vis spectroscopy (peak at ~560 nm) or mass spectrometry .
Q. How do I address discrepancies in fluorescence intensity data when using this compound for live-cell imaging?
- Methodological Answer : Variability may arise from:
- Environmental factors : Quenching due to pH changes (BDP TMR is pH-sensitive below 6.0) or reactive oxygen species. Use inert buffers (e.g., HEPES) and antioxidants (e.g., Trolox) .
- Localization artifacts : Confirm probe specificity using knockout controls or competition assays with unlabeled maleimide .
- Instrument calibration : Normalize fluorescence intensity using reference dyes (e.g., TAMRA) with known quantum yields .
Q. What are the critical considerations when comparing this compound to other maleimide-activated dyes (e.g., Cy3 or Alexa Fluor 555)?
- Methodological Answer : Key factors include:
- Spectral overlap : BDP TMR’s emission (~580 nm) minimizes overlap with GFP (509 nm) but may conflict with RFP-tagged systems. Use spectral unmixing tools .
- Photostability : BDP TMR’s boron dipyrromethene core provides superior resistance to photobleaching compared to rhodamine derivatives .
- Quantum yield : BDP TMR has a higher quantum yield (~0.9) than Cy3 (~0.15), enabling lower dye concentrations and reduced background .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer :
- Store lyophilized powder at –20°C in desiccated, light-protected vials.
- Prepare working solutions in anhydrous DMSO or DMF to prevent hydrolysis of the maleimide group.
- Avoid freeze-thaw cycles; aliquot solutions for single-use applications .
Advanced Research Questions
Q. How can I resolve conflicting data on this compound’s performance in super-resolution microscopy versus confocal imaging?
- Methodological Answer : Discrepancies often stem from:
- Excitation wavelength : BDP TMR’s optimal excitation (543 nm) may not align with laser lines in some super-resolution systems. Verify compatibility with STED or PALM setups .
- Labeling density : Overlabeling causes self-quenching in high-resolution techniques. Titrate dye:protein ratios and validate via single-molecule imaging .
- Sample preparation : Use antifade mountants (e.g., ProLong Diamond) to mitigate photobleaching during prolonged acquisition .
Q. What strategies improve this compound’s utility in multiplexed imaging with other fluorophores?
- Methodological Answer :
- Spectral separation : Pair BDP TMR with far-red dyes (e.g., Cy5) to avoid crosstalk. Use linear unmixing algorithms for overlapping channels .
- Sequential labeling : Block residual maleimide sites with β-mercaptoethanol before introducing secondary probes .
- Validation : Perform control experiments with single-labeled samples to confirm specificity .
Q. How do I quantify this compound’s labeling efficiency in complex biological matrices (e.g., serum-containing media)?
- Methodological Answer :
- Size-exclusion chromatography : Separate free dye from protein conjugates. Calculate efficiency via absorbance ratios (A560/A280) .
- Fluorescence correlation spectroscopy (FCS) : Measure diffusion times to distinguish bound vs. unbound dye in real-time .
- MALDI-TOF MS : Confirm molecular weight shifts post-conjugation .
Q. What experimental controls are essential when using this compound for in vivo imaging studies?
- Methodological Answer :
- Negative controls : Treat samples with thiol-blocking agents (e.g., N-ethylmaleimide) before dye incubation .
- Tissue autofluorescence controls : Image untreated tissues to subtract background signals .
- Pharmacokinetic controls : Monitor dye clearance rates to distinguish specific labeling from nonspecific accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
